Enhanced Freeze-Thaw Stability: Zero Syneresis After 5 Cycles vs. Native Starch Failure
Starch phosphate (DS=0.073) demonstrated complete resistance to syneresis, with no water separation observed from the gel after 5 freeze-thaw cycles. In contrast, native starch gels exhibit significant water loss and structural collapse under identical conditions [1]. Another study reported significant differences (p < 0.05) in syneresis between starch phosphate and native corn starch, confirming the phosphate modification's role in preventing ice crystal-induced damage [2].
| Evidence Dimension | Freeze-thaw stability (syneresis after 5 cycles) |
|---|---|
| Target Compound Data | 0% water separation |
| Comparator Or Baseline | Native cassava starch |
| Quantified Difference | Complete elimination of syneresis vs. baseline failure |
| Conditions | Cassava starch phosphate monoester, DS 0.073; 5 freeze-thaw cycles |
Why This Matters
This level of cryostability directly translates to extended frozen shelf-life and maintained texture in frozen food products, a key procurement criterion where native starch or other unqualified modified starches would fail.
- [1] Lin, L.-J., Tong, Z.-F., Zhao, Y.-L., Liao, D.-K., & Zhang, Y.-Q. (2006). Properties and Structures of Cassava Starch Phosphate Monoesters. Chinese Journal of Applied Chemistry, 23(3), 294-298. View Source
- [2] Zhang, X., Luo, L., Kang, H., Liu, X., Zhu, W., & Yu, X. (2016). Preparation of Edible Corn Starch Phosphate with Highly Reactive Sodium Tripolyphosphate in the Absence of Catalyst. Tropical Journal of Pharmaceutical Research, 15(3), 455-460. View Source
